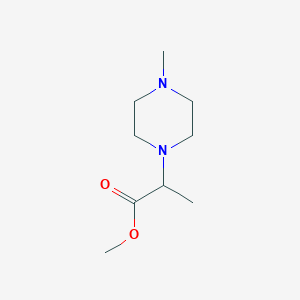
Homophthalic acid
Übersicht
Beschreibung
Homophthalic acid is a dicarboxylic acid with the formula C6H4(CO2H)CH2CO2H. It is a colorless solid . The compounds can be prepared by the Willgerodt reaction from 2-acetyl benzoic acid .
Synthesis Analysis
The compounds can be prepared by the Willgerodt reaction from 2-acetyl benzoic acid . A new network structure compound constructed by hydrogen bonds and π-π stacking has been synthesized by the reaction of homophthalic acid with 4,4-bipyridine in the CH3OH/H2O (v:v = 1:1) .
Molecular Structure Analysis
The molecular structure of Homophthalic acid is C6H4(CO2H)CH2CO2H .
Chemical Reactions Analysis
Homophthalic acid has been used in various chemical reactions. For instance, a series of new trans-11-aryl-6-oxo-6H-dibenzo[c,h]chromene-12-carboxylic acids has been synthesized through a new Perkin/Michael addition domino reaction between homophthalic anhydride and aromatic . Another study highlighted the reactivity of PH3 with main group reagents, building on the early pioneering work with transition metal complexes and PH3 .
Physical And Chemical Properties Analysis
Homophthalic acid is a colorless solid . It has a molar mass of 180.159 g·mol−1 . It appears off-white to light yellow or pale green .
Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Homophthalic acid is utilized in the synthesis of certain NSAIDs, such as tesicam. NSAIDs are a class of drugs that provide analgesic and antipyretic effects and, in higher doses, anti-inflammatory effects.
Castagnoli–Cushman Reaction
This reaction involves the cyclodehydration of novel aryl-substituted homophthalic acids to their respective anhydrides, which are then used to produce 4-aryl-substituted tetrahydroisoquinolonic acids with remarkable diastereoselectivity and good yields .
Synthesis of Phthalides
Recent research methodologies emphasize the synthesis of racemic and chiral 3-substituted phthalides, where homophthalic acid derivatives could be significant intermediates .
Research in Organic Chemistry
Homophthalic acid is often used in academic research within organic chemistry to explore new synthetic strategies for constructing substituted isocoumarin and indole skeletons .
Safety and Hazards
Homophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. If in contact with skin or eyes, wash with plenty of water .
Wirkmechanismus
. . However, the specific primary targets of homophthalic acid are not well-documented in the literature.
Mode of Action
It is known that the compound can be prepared by the willgerodt reaction from 2-acetyl benzoic acid . In a three-component reaction involving homophthalic acid, amines, and aldehydes, the reaction proceeds satisfactorily with the simultaneous azeotropic removal of water .
Biochemical Pathways
It is known that phthalic acid, a related compound, plays a role in various biochemical pathways, including the tricarboxylic acid (tca) cycle, linoleic acid metabolism, and amino acid biosynthesis
Pharmacokinetics
It is known that the compound is a colorless solid with a melting point of 181°c . This could potentially impact its bioavailability, as compounds with high melting points are often less soluble, which can affect absorption and distribution.
Result of Action
It is known that the compound is used in the preparation of the nsaid tesicam , suggesting it may have anti-inflammatory effects
Action Environment
It is known that the compound is a colorless solid and stable under standard conditions This suggests that it may be relatively stable under a variety of environmental conditions
Eigenschaften
IUPAC Name |
2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQLTKAVLJKSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058990 | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89-51-0 | |
| Record name | Homophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carboxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Homophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GE2MUV5GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of homophthalic acid?
A1: The molecular formula of homophthalic acid is C9H8O4, and its molecular weight is 180.16 g/mol.
Q2: What spectroscopic data is available to characterize homophthalic acid?
A2: Homophthalic acid can be characterized using various spectroscopic techniques, including:
Q3: Has the crystal structure of homophthalic acid been determined?
A3: Yes, the crystal structure of homophthalic acid has been determined using X-ray diffraction. [] It exists as a triclinic crystal with two molecules in a unit cell. [] The crystal structure reveals the formation of an extended hydrogen bond network through the carboxylic acid groups. []
Q4: What are some common methods for synthesizing homophthalic acid?
A4: Several methods exist for synthesizing homophthalic acid and its derivatives. Some of the key approaches include:
- Oxidation of Indene: Indene can be oxidized to homophthalic acid using various oxidizing agents. []
- From Orsellinic Acid Dimethylether: Orsellinic acid dimethylether can be transformed into 3,5-dimethoxy homophthalic acid via a multi-step process involving treatment with lithium diisopropylamide and dimethyl carbonate. []
- From 2-Bromogallic Acid Trimethyl Ether: This method involves a modified synthetic route to yield 4,5,6-trimethoxyhomophthalic acid. []
Q5: How does homophthalic acid react with acetic anhydride?
A5: The reaction of homophthalic acid with acetic anhydride in the presence of a base results in the formation of various products, including:* o-carboxyphenylacetone []* 3-methyl-4-carboxyisocoumarin []* 4-acetyl-3-methylisocoumarin []* 8-acetyl-7-methylnaphtho[1,2-c]isocoumarin []
Q6: Can homophthalic acid be used to synthesize isocoumarins?
A6: Yes, homophthalic acid is a valuable precursor for synthesizing isocoumarin derivatives.
- Condensation with Acid Chlorides: Homophthalic acid can be condensed with various acyl and aroyl chlorides to afford the corresponding 3-alkyl or 3-arylisocoumarins. [, , ]
- Reaction with Malonic Acid Derivatives: Homophthalic acid can react with malonic acid derivatives, such as ethyl methylmalonyl chloride, in the presence of triethylamine to yield protected NM-3 intermediate (an isocoumarin derivative). []
Q7: What is the role of homophthalic anhydride in organic synthesis?
A7: Homophthalic anhydride, the dehydrated form of homophthalic acid, is a highly reactive compound often used in the synthesis of heterocyclic compounds.
- Castagnoli-Cushman Reaction: Homophthalic anhydrides, particularly aryl-substituted derivatives, readily undergo the Castagnoli-Cushman reaction with imines to yield 4-aryl-substituted tetrahydroisoquinolonic acids. [, ]
Q8: What are the potential applications of homophthalic acid and its derivatives?
A8: Homophthalic acid and its derivatives, particularly isocoumarin and dihydroisocoumarin analogs, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.
- Anticancer Activity: Some synthesized isocoumarin derivatives display promising antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents. [, ]
- Antibacterial Activity: Various synthesized isocoumarin and dihydroisocoumarin derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, , , ]
- Antifungal Activity: Several isocoumarin derivatives demonstrate antifungal activity against various fungal strains. []
- Herbicidal and Fungicidal Activity: Some 3-(dichlorophenyl)isocoumarins and their dihydroisocoumarin counterparts exhibit potent plant and plant fungus growth inhibitory activities, suggesting their potential as herbicides and fungicides. []
- Plant Growth Regulatory Activity: Certain isocoumarin derivatives, particularly 4-carboxyisocoumarins, display plant growth regulatory properties. For instance, 7-chloro-4-carboxyisocoumarin has been shown to inhibit adventitious root formation while promoting primary root elongation in rice, suggesting gibberellin-like activity. []
Q9: Can homophthalic acid act as a ligand in metal complexes?
A9: Yes, homophthalic acid, often deprotonated as homophthalate, can serve as a bridging ligand in the formation of metal-organic frameworks and coordination polymers.
- Copper(II) Complexes: Homophthalate, along with azide and pyridine ligands, forms one-dimensional copper(II) coordination polymers exhibiting antiferromagnetic behavior. []
- Cobalt(II) Complexes: Homophthalate, in conjunction with 2,5-bis(4′-pyridyl)-1,3,4-oxadiazole ligands, forms three-dimensional cobalt(II) coordination polymers with weak antiferromagnetic interactions. []
- Cadmium(II) Complexes: Homophthalate, along with 4,4'-bis(2-methylimidazol-1-yl)biphenyl ligands, forms two-dimensional cadmium(II) coordination polymers with interesting photocatalytic and luminescence properties. []
- Lanthanide Complexes: Homophthalate acts as a linker in both one-dimensional and two-dimensional lanthanide coordination polymers, exhibiting luminescence and magnetocaloric effects. []
Q10: Do metal complexes of homophthalic acid exhibit catalytic activity?
A10: Yes, certain metal complexes incorporating homophthalate ligands have demonstrated catalytic activity in various reactions.
- Alkane Oxidation: Tricopper(II) complexes containing homophthalate ligands, prepared using aminoalcohol biobuffers, efficiently catalyze the mild oxidation of cyclic and linear alkanes to the corresponding alcohols and ketones using hydrogen peroxide. []
Q11: Have computational methods been applied to study homophthalic acid and its derivatives?
A11: Yes, computational chemistry approaches, including density functional theory (DFT) calculations, have been employed to study homophthalic acid and its derivatives.
- Intermolecular Interactions: DFT calculations helped confirm the formation of intermolecular hydrogen bonds between homophthalic acid and 4-n-alkyloxybenzoic acid, contributing to the observed thermochromic behavior in their hydrogen bond liquid crystal mixtures. []
Q12: Are there any SAR studies on homophthalic acid derivatives and their biological activities?
A12: Yes, research on homophthalic acid derivatives, particularly isocoumarins and dihydroisocoumarins, has explored the impact of structural modifications on their biological activities.
- Structure-Activity Relationship: Research on substituted isocoumarins and dihydroisocoumarins has investigated the influence of different substituents on their biological activities, including antifungal, antibacterial, herbicidal, and plant growth regulatory effects. These studies aim to identify structural features essential for specific activities and optimize the design of novel bioactive compounds. [, , , , ]
Q13: Is there information available regarding the environmental impact and degradation of homophthalic acid?
A13: While the provided research focuses primarily on the synthesis, characterization, and biological activities of homophthalic acid and its derivatives, some studies shed light on its environmental fate.
- Microbial Degradation: Research has identified microorganisms, specifically bacteria belonging to the Pseudomonas genus, capable of utilizing homophthalic acid as a sole carbon source for growth. [, ] These bacteria degrade homophthalate through metabolic pathways involving intermediates like phenylacetate and p-hydroxyphenylacetate. [, ] This information suggests the potential for biodegradation of homophthalic acid in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)




